1,1',2,2'-Tetraoleoyl cardiolipin(disodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

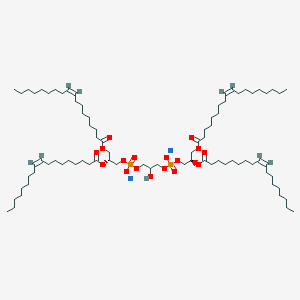

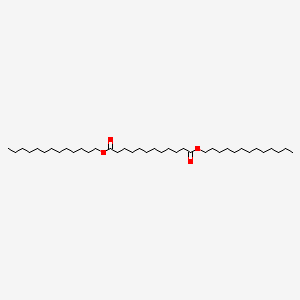

1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) is a unique phospholipid primarily found in the inner mitochondrial membrane. It plays a crucial role in mitochondrial function, particularly in the process of oxidative phosphorylation. This compound is characterized by its four oleoyl groups attached to the glycerol backbone, making it a significant component in the study of mitochondrial biology and related disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) typically involves the esterification of glycerol with oleic acid. The process can be summarized as follows:

Esterification: Glycerol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Purification: The resulting product is purified using techniques like column chromatography or recrystallization.

Conversion to Disodium Salt: The purified tetraoleoyl cardiolipin is then converted to its disodium salt form by reacting with sodium hydroxide.

Industrial Production Methods

Industrial production of 1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification of glycerol with oleic acid.

Continuous Purification: Use of industrial-scale chromatography or crystallization techniques.

Salt Conversion: Conversion to the disodium salt form using sodium hydroxide in large reactors.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like hydrogen peroxide or cytochrome c, it can undergo oxidation, leading to the formation of oxidized cardiolipin species.

Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, releasing oleic acid and glycerol.

Substitution: Certain substitution reactions can occur, where the oleoyl groups are replaced by other fatty acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, cytochrome c, and other reactive oxygen species.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Fatty acid chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Oxidized cardiolipin species.

Hydrolysis: Oleic acid and glycerol.

Substitution: Cardiolipin derivatives with different fatty acid chains.

Wissenschaftliche Forschungsanwendungen

1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

Biology: Essential for studying mitochondrial function, membrane structure, and dynamics.

Medicine: Investigated for its role in mitochondrial disorders, such as Barth syndrome, and its potential therapeutic applications.

Industry: Utilized in the formulation of liposomal drug delivery systems and other biotechnological applications.

Wirkmechanismus

1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) exerts its effects primarily through its role in the mitochondrial membrane. It is essential for the proper functioning of several inner mitochondrial membrane proteins, including respiratory chain complexes. The compound participates in mitochondrial oxidative phosphorylation by stabilizing these protein complexes and facilitating efficient electron transport. Additionally, it plays a role in apoptosis by interacting with cytochrome c and other apoptotic factors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1’,2,2’-Tetrapalmitoyl cardiolipin (disodium salt): Similar structure but with palmitoyl groups instead of oleoyl groups.

1,1’,2,2’-Tetramyristoyl cardiolipin (disodium salt): Contains myristoyl groups.

1,1’,2,2’-Tetraarachidonoyl cardiolipin (disodium salt): Contains arachidonoyl groups.

Uniqueness

1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) is unique due to its specific fatty acid composition, which influences its biophysical properties and interactions with mitochondrial proteins. The presence of oleoyl groups provides distinct fluidity and stability to the mitochondrial membrane, making it particularly important for studies related to mitochondrial function and disorders.

Eigenschaften

Molekularformel |

C81H148Na2O17P2 |

|---|---|

Molekulargewicht |

1502.0 g/mol |

IUPAC-Name |

disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C81H150O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b37-33-,38-34-,39-35-,40-36-;;/t76-,77-;;/m1../s1 |

InChI-Schlüssel |

HRSSZYQZKAQQME-VXEUWOLISA-L |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)[O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)

![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)

![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)